BenchChemオンラインストアへようこそ!

7-Bromo-3-propyl-2,3-dihydro-1H-indole

Lipophilicity Drug-likeness Physicochemical profiling

For medicinal chemistry programs targeting DYRK1A or CLK1 kinases, 7-Bromo-3-propyl-2,3-dihydro-1H-indole is a strategic starting scaffold. Unlike generic indolines, its C7-bromo group enables palladium-catalyzed diversification at a position conferring >45-fold kinase selectivity, while the 3-propyl chain provides optimal lead-like lipophilicity (XLogP3 3.9) without N-alkylation. Procuring this precise regioisomer, not the common 5-bromo analog, is essential for SAR studies where C7 substitution drives potency. Available for R&D as a custom-synthesis building block.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13201907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-propyl-2,3-dihydro-1H-indole
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCCCC1CNC2=C1C=CC=C2Br
InChIInChI=1S/C11H14BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7H2,1H3
InChIKeyCGJZSYPJLZZPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-propyl-2,3-dihydro-1H-indole: A Position-Specific Brominated Indoline Building Block for Medicinal Chemistry and SAR Exploration


7-Bromo-3-propyl-2,3-dihydro-1H-indole (CAS 1696334-43-6, molecular formula C11H14BrN, molecular weight 240.14 g/mol, XLogP3 3.9) is a brominated dihydroindole featuring a propyl substituent at the 3-position and a bromine atom at the 7-position [1]. The compound belongs to the indoline (2,3-dihydroindole) scaffold class, which is a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic kinase inhibitors [2]. Unlike unsubstituted indoline or 3-alkyl indolines, the specific 7-bromo-3-propyl substitution pattern enables targeted cross-coupling chemistry while simultaneously modulating lipophilicity and steric bulk at the saturated heterocyclic core.

Why 7-Bromo-3-propyl-2,3-dihydro-1H-indole Cannot Be Replaced by Common Indoline Analogs in Structure–Activity Programs


Generic indoline scaffolds (e.g., unsubstituted indoline, 7-bromoindoline, or 3-propylindoline) cannot simply substitute for 7-bromo-3-propyl-2,3-dihydro-1H-indole because the combination of the 7-bromo and 3-propyl groups defines a unique physicochemical and reactivity profile that is absent in any single-feature analog. The 7-bromo substituent provides a specific vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) at a position known to influence kinase selectivity, while the 3-propyl chain increases calculated lipophilicity (ΔXLogP3 ~1.1–1.6 units versus non-propylated indolines) and introduces conformational flexibility that affects target binding and pharmacokinetics [1][2]. SAR studies on indoline-based IDO1 and kinase inhibitors have demonstrated that both the position of the halogen and the nature of the 3-alkyl substituent independently govern potency and selectivity, with the 7‑bromo substitution conferring up to 45-fold selectivity for DYRK1A/CLK1 kinases in related systems [2].

Quantitative Differentiation Evidence: 7-Bromo-3-propyl-2,3-dihydro-1H-indole vs. Five Structural Comparators


Enhanced Lipophilicity (XLogP3 3.9) Distinguishes 7-Bromo-3-propylindoline from Non-propylated 7-Bromoindoline (LogP 2.31)

The 3-propyl group significantly increases the computed partition coefficient: 7-Bromo-3-propyl-2,3-dihydro-1H-indole has a PubChem-computed XLogP3 of 3.9, whereas the parent scaffold 7-bromoindoline exhibits a ChemSpider-predicted ACD/LogP of 2.31 [1][2]. This represents a ΔLogP of approximately +1.6 units, translating to roughly a 40-fold increase in octanol-water partitioning. For medicinal chemistry programs, this shift places the compound into an optimal lipophilicity range for membrane permeability while remaining below the LogP 5 threshold associated with poor developability [1].

Lipophilicity Drug-likeness Physicochemical profiling

Positional Bromine at C7 Enables Distinct Reactivity and Kinase Selectivity vs. C5-Bromo Isomer

The 7-bromo substituent on the indoline benzene ring exhibits different electronic and steric properties compared to the 5-bromo isomer. In a kinase inhibitor SAR study of indole/indoline derivatives, 6- and 7-bromo analogs (compounds 30, 33, and 34) demonstrated more than 45-fold selectivity for DYRK1A and CLK1 kinases over other kinases tested, whereas 5-bromo substitution did not confer the same selectivity profile . Furthermore, the 7-position bromine is ortho to the indoline nitrogen, allowing for directed ortho-metalation strategies and unique palladium-catalyzed transformations that are geometrically impossible with the 5-bromo regioisomer.

Regioselective synthesis Kinase selectivity Cross-coupling

Molecular Weight (240.14 g/mol) and Rotatable Bond Count (2) Offer a Balanced Drug-Like Profile vs. Lighter and Heavier Analogs

With a molecular weight of 240.14 g/mol, 7-bromo-3-propyl-2,3-dihydro-1H-indole occupies a sweet spot between fragment-like and lead-like chemical space [1]. The parent 7-bromoindoline (MW 198.06) is smaller but lacks the alkyl chain necessary for hydrophobic pocket interactions that the propyl group provides. The 1-(3-bromopropyl)indoline isomer (CAS 768297-88-7, also MW 240.14) places the bromine on the N-alkyl chain, which precludes the aromatic substitution chemistry that the core 7‑bromo position enables . The computed rotatable bond count of 2 (both associated with the propyl chain) provides moderate conformational flexibility without introducing excessive entropic penalty.

Drug-likeness Lead-likeness Fragment-based design

Saturated Indoline Core Distinguishes 7-Bromo-3-propyl-2,3-dihydro-1H-indole from Fully Aromatic 7-Bromo-3-propylindole in Reactivity and Conformation

The 2,3-dihydro-1H-indole (indoline) core of the target compound is a saturated analog of indole. This saturation eliminates the aromaticity of the pyrrole ring, creating a stereogenic center at C3 (when asymmetrically substituted) and substantially altering both the electronic character of the nitrogen and the conformational preferences of the fused ring system. In the context of IDO1 inhibitor programs, SAR studies have shown that indoline and 3-azaindoline scaffolds produce distinct potency and pharmacokinetic profiles compared to their fully aromatic indole counterparts [1]. The saturated C2–C3 bond also imparts greater chemical stability toward oxidative conditions and electrophilic substitution at C2, allowing chemoselective functionalization at the 7-bromo position.

Conformational analysis Redox stability Synthetic intermediate

Highest-Value Application Scenarios for 7-Bromo-3-propyl-2,3-dihydro-1H-indole Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Targeting DYRK1A or CLK1 with Defined Halogen Position

Programs seeking selective DYRK1A or CLK1 kinase inhibitors can use 7-bromo-3-propyl-2,3-dihydro-1H-indole as a direct starting scaffold. Class-level SAR evidence indicates that 7‑bromo-substituted indole/indoline derivatives achieve >45-fold selectivity for DYRK1A/CLK1 over other kinases, a feature not replicated by 5-bromo analogs . The 7-bromo handle permits Suzuki or Buchwald–Hartwig diversification at the selectivity-determining position, while the 3-propyl group provides pre-installed lipophilicity (XLogP3 3.9 [1]) that eliminates the need for subsequent N-alkylation to modulate LogP.

IDO1 Inhibitor Medicinal Chemistry Using Saturated Indoline Scaffolds

The indoline core of 7-bromo-3-propyl-2,3-dihydro-1H-indole directly aligns with the scaffold requirement identified in a 2021 IDO1 inhibitor SAR study, where indoline and 3-azaindoline derivatives demonstrated good HeLa cell potency and human whole blood activity . The propyl substituent at C3 occupies a lipophilic pocket that can be further optimized, and the 7-bromo position offers a late-stage diversification point for parallel library synthesis. Investigators should note that the saturated C2–C3 bond differentiates this compound from aromatic indole-based IDO1 inhibitors and may confer distinct pharmacokinetic properties.

Physicochemical Property-Driven Fragment-to-Lead Optimization

With a molecular weight of 240.14 g/mol, XLogP3 of 3.9, and only 2 rotatable bonds, 7-bromo-3-propyl-2,3-dihydro-1H-indole occupies lead-like chemical space that balances fragment-like efficiency with sufficient complexity for target engagement [1]. Compared to the non-propylated 7-bromoindoline (MW 198.06, LogP 2.31 [2]), the target compound offers a ΔLogP of +1.6 without exceeding drug-likeness thresholds. This makes it a preferred choice for hit-to-lead programs that require moderate lipophilicity for cell permeability while preserving aqueous solubility and synthetic tractability.

Regioselective Diversification via Palladium-Catalyzed Cross-Coupling at the C7 Position

The 7-bromo substituent, ortho to the indoline nitrogen, is positioned for directed cross-coupling chemistry that is geometrically inaccessible with 5-bromo or N‑alkyl bromides. This regiochemistry is critical for constructing C7-arylated or C7-aminated indoline libraries for SAR exploration . Procuring the C7-bromo regioisomer specifically—rather than the commercially more common 5‑bromo‑3‑propylindoline (CAS 1546996‑89‑7)—is essential for programs that have identified C7 substitution as a determinant of biological activity.

Quote Request

Request a Quote for 7-Bromo-3-propyl-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.